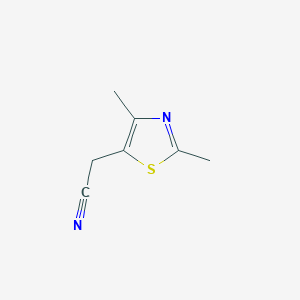

2-(2,4-Dimethylthiazol-5-yl)acetonitrile

Description

Contextualization within Thiazole (B1198619) Chemistry

Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is a structural component in numerous natural and synthetic products, including the essential nutrient Vitamin B1 (Thiamine). nih.gov Thiazoles are planar, aromatic compounds characterized by significant pi-electron delocalization. wikipedia.org This aromaticity influences their chemical behavior; the C5 position is typically the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation. wikipedia.org

The synthesis of the thiazole core can be achieved through several established methods. nih.gov The most prominent among these is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.org For instance, the parent 2,4-dimethylthiazole (B1360104) ring is commonly synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.orgorgsyn.org Another key method is the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com

Table 2: Key Synthesis Reactions for Thiazole Rings

| Synthesis Method | Reactants | General Product |

|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazole wikipedia.org |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazole pharmaguideline.com |

Significance as a Synthetic Intermediate and Building Block

The utility of 2-(2,4-Dimethylthiazol-5-yl)acetonitrile in chemical research stems from its capacity to act as a versatile synthetic intermediate. The molecule possesses two key reactive sites: the acetonitrile (B52724) moiety and the thiazole ring itself.

The acetonitrile group (–CH₂CN) is a particularly useful functional handle for several reasons:

Hydrolysis: The nitrile group (–C≡N) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2,4-dimethylthiazol-5-yl)acetic acid.

Reduction: The nitrile can be reduced to form a primary amine, 2-(2,4-dimethylthiazol-5-yl)ethanamine.

Alpha-Carbon Reactivity: The methylene (B1212753) (–CH₂–) bridge is positioned between the electron-withdrawing thiazole ring and the nitrile group, making its protons acidic. This allows for deprotonation followed by alkylation or condensation reactions, enabling the extension of the carbon chain at this position.

This multifunctionality allows the compound to serve as a foundational block for constructing more complex molecules. The thiazole nucleus is a common scaffold in pharmacologically active compounds, and derivatives of this compound can be used to synthesize novel candidates for drug discovery programs. fabad.org.trresearchgate.net

Overview of Research Trajectories for Related Thiazole-Containing Nitriles

Research into related thiazole-containing nitriles highlights the synthetic potential of this class of compounds. For example, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile has been utilized as a precursor in the Gewald reaction to synthesize substituted aminothiophenes. researchgate.netresearchgate.net It also serves as a starting material for various heterocyclization reactions to produce fused ring systems, such as pyrano[2,3-d]thiazoles, which are formed through the reaction of the nitrile group with other reagents in cyclization pathways. purkh.com

These established research trajectories demonstrate a clear pattern: the thiazole-acetonitrile framework is a reliable and adaptable platform for synthetic chemists to build molecular complexity. The nitrile group frequently participates in cyclization reactions, acting as an electrophile or a precursor to a nucleophilic group, thereby enabling the formation of new heterocyclic rings fused to the original thiazole core. purkh.com

Scope and Objectives of Current and Future Research Endeavors

The potential of this compound suggests several avenues for future research, primarily centered on its use as a scaffold for creating novel chemical entities.

Synthesis of Novel Derivatives: A primary objective is the systematic exploration of its reactivity. This involves carrying out transformations at the acetonitrile group and the thiazole ring to generate a library of new compounds. The potential for creating amides, esters, and more complex side chains from the nitrile group is vast.

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reacting Group | Resulting Functional Group |

|---|---|---|

| Hydrolysis | Nitrile | Carboxylic Acid |

| Reduction | Nitrile | Primary Amine |

| Alkylation/Condensation | Methylene Bridge (α-carbon) | Substituted Alkane/Alkene |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-7(3-4-8)10-6(2)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYOYGXOPJUZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964646 | |

| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50382-35-9 | |

| Record name | 50382-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 2 2,4 Dimethylthiazol 5 Yl Acetonitrile

Established Synthetic Pathways for 2-(2,4-Dimethylthiazol-5-yl)acetonitrile

The traditional synthesis of this compound has primarily relied on classical organic reactions, focusing on the construction of the thiazole (B1198619) ring and the subsequent introduction or manipulation of the acetonitrile (B52724) functional group.

Approaches involving Thiazole Ring Formation and Functionalization

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole core. This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 2,4-disubstituted thiazoles, variations of this method are employed. For instance, the reaction of ethyl bromopyruvate with thioamides can lead to the formation of 2,4-disubstituted thiazoles. nih.gov Another classical approach involves the condensation of 2-bromoacetophenones with thiourea (B124793) to yield 2-aminothiazoles, which can then be further functionalized. nih.gov

Coupling Reactions Utilizing Acetonitrile Intermediates

The introduction of the acetonitrile moiety is a critical step in the synthesis of the target compound. Acetonitrile and its derivatives can be used as key building blocks in various coupling reactions. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in readily available literature, the principles of C-C bond formation are applicable. For example, cross-coupling reactions, such as the Suzuki coupling, have been utilized for the synthesis of related aryl-substituted thiazoles. researchgate.net The cyanomethylation of appropriate thiazole precursors is another viable, though less commonly documented, pathway. This can involve the reaction of a halogenated or otherwise activated 2,4-dimethylthiazole (B1360104) with a source of the cyanomethyl group, such as an alkali metal salt of acetonitrile. The reactivity of acetonitrile as a synthon has been explored in various organic transformations, including its use in cyanomethylation reactions. mdpi.com

Novel Methodologies in the Synthesis of this compound and its Analogues

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more sustainable and efficient methods. This has led to the exploration of green chemistry approaches, novel catalytic systems, and energy-efficient techniques like microwave-assisted synthesis for thiazole derivatives.

Green Chemistry Approaches and Solvent-Free Techniques

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org In the context of thiazole synthesis, this has translated into the development of solvent-free reaction conditions and the use of environmentally benign catalysts. nih.gov For instance, the use of deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol has been successfully applied in the Hantzsch synthesis of 4-ferrocenylthiazole derivatives, offering a reusable and greener alternative to volatile organic solvents. nih.gov Solvent-free grinding techniques using catalysts like nano silica (B1680970) sulfuric acid have also been reported for the synthesis of thiazole-containing azo dyes, highlighting the potential for waste reduction. rcsc.ac.in

Catalytic Systems in Synthesis (e.g., FeCl3/Bentonite (B74815), Fly-ash:H2SO4)

The use of solid acid catalysts is a significant advancement in green synthesis, offering advantages such as ease of separation, reusability, and reduced environmental impact.

FeCl3/Bentonite: This solid acidic catalyst has been effectively used in the synthesis of various organic compounds, including chalcones derived from 2,4-dimethylthiazole. researchgate.netresearchgate.net The catalyst is prepared by impregnating bentonite clay with ferric chloride and can be used in solvent-free conditions, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.netresearchgate.netbibliotekanauki.pl The reusability of the FeCl3/bentonite catalyst has been demonstrated, maintaining high yields over several cycles. researchgate.net

Fly-ash:H2SO4: Fly ash, an industrial waste product, can be converted into a valuable catalyst by treatment with sulfuric acid. researchgate.net This catalyst has been successfully employed in the solvent-free synthesis of chalcones and other heterocyclic compounds under microwave irradiation. researchgate.netitmo.ru The use of fly ash not only provides a cost-effective catalytic system but also addresses the issue of industrial waste management. itmo.ru

The table below summarizes the application of these catalysts in the synthesis of related compounds.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| FeCl3/Bentonite | 5'-acetyl-2,4-dimethylthiazole, substituted benzaldehydes | Microwave, solvent-free | >90% | researchgate.netresearchgate.net |

| Fly-ash:H2SO4 | 2-benzimidazole methyl ketone, substituted benzaldehydes | Microwave, solvent-free | >70% | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. researchgate.netsemanticscholar.orgnih.gov This technique has been widely applied to the synthesis of various heterocyclic compounds, including thiazoles. researchgate.netresearchgate.netnih.gov

Microwave irradiation can be used in conjunction with green catalysts and solvent-free conditions to create highly efficient and environmentally friendly synthetic protocols. itmo.rusemanticscholar.org For example, the synthesis of 2-cyanomethyl-4-phenylthiazoles has been achieved under focused microwave irradiation in glycerol, a green solvent. scirp.org Similarly, the synthesis of 2,4-disubstituted thiazole-5-acetates has been reported using microwave assistance. researchgate.net

The following table provides examples of microwave-assisted synthesis of thiazole derivatives.

| Product | Reactants | Conditions | Yield | Reference |

| (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-ones | 5′acetyl 2,4-dimethylthiazole, substituted benzaldehydes | FeCl3/Bentonite, Microwave, solvent-free | >90% | researchgate.net |

| 2-Cyanomethyl-4-phenylthiazoles | Thioacetamide, α-bromoacetophenones | Glycerol, Microwave | High | scirp.org |

| 4-Thiazolidinones | Imines, mercaptoacetic acid | Activated fly ash, Microwave, solvent-free | High | itmo.ru |

Chemical Transformations and Derivatization of this compound

The reactivity of this compound is primarily centered around the functional groups present: the nitrile, the active methylene (B1212753) group, and the dimethylthiazole ring system. These sites allow for a range of chemical modifications, leading to a diverse library of derivatives.

Nucleophilic substitution reactions are fundamental in derivatizing heterocyclic compounds. While the nitrile group itself is not susceptible to direct substitution, derivatives of this compound can be synthesized to undergo such reactions. For instance, a common strategy in the synthesis of related heterocyclic systems involves introducing a leaving group, such as a halogen, onto the core structure, which can then be displaced by an amine.

In syntheses of pyrazolo[1,5-a]pyrimidine (B1248293) cores, which can be derived from acetonitrile precursors, chloro-derivatives are often prepared. nih.gov These chlorinated intermediates readily undergo nucleophilic substitution. For example, a selective and high-yield substitution of a chlorine atom at the C(7) position of a pyrazolo[1,5-a]pyrimidine ring with morpholine (B109124) has been reported. nih.gov The reactivity of amines in such substitution reactions in acetonitrile is influenced by factors including steric hindrance and the basicity of the amine. researchgate.net The process often follows an addition-elimination mechanism, particularly in nucleophilic aromatic substitution. eijas.com Theoretical studies on related aryl acetonitrile derivatives show they can behave as nucleophiles in substitution reactions with electron-deficient heterocycles. jmaterenvironsci.com

Specific oxidation reactions for this compound are not extensively detailed in available research. However, based on general principles of organic chemistry, several oxidative pathways are plausible. The methyl groups on the thiazole ring could potentially be oxidized to form carboxylic acid derivatives under strong oxidizing conditions. Furthermore, the acetonitrile side chain could undergo oxidative transformations, although this is less common without prior functionalization.

In related dimethylthiazole compounds, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), the focus is often on its reduction to formazan (B1609692), a process used in cell viability assays. nih.govnih.gov This indicates the thiazole ring system can participate in redox reactions, though the specific oxidation products of this compound remain a subject for further investigation.

The most significant reduction reaction for this compound involves the conversion of the nitrile group (-C≡N) into a primary amine (-CH₂NH₂). This transformation yields 2-(2,4-dimethylthiazol-5-yl)ethanamine, a valuable intermediate for further derivatization. This reduction is a standard procedure in organic synthesis and can be achieved using several common reducing agents.

Typical methods include catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C), or chemical reduction using metal hydrides such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The resulting primary amine is a versatile nucleophile that can be used in a wide array of subsequent reactions, including acylation, alkylation, and condensation to form new C-N bonds. Studies on the related compound MTT have explored its reduction mechanisms in biological systems, highlighting that the thiazole moiety is stable under these specific reductive conditions. nih.govnih.gov

The activated methylene group of this compound makes it an excellent substrate for condensation reactions, which are pivotal for constructing complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net These pyrimidines are analogues of purines and are of significant interest due to their pharmacological activities. ias.ac.in

A representative synthetic route involves the deprotonation of the acetonitrile side chain with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form a nucleophilic carbanion. nih.gov This carbanion can then react with an ester, like ethyl bromoacetate, to form a β-ketoester derivative. nih.gov This intermediate is then a key component in heterocycle formation. Subsequent condensation of the β-ketoester with hydrazine (B178648) leads to the formation of an aminopyrazole derivative. nih.gov This aminopyrazole can then undergo cyclocondensation with reagents like diethyl malonate in the presence of a base such as sodium ethoxide to yield the target pyrazolo[1,5-a]pyrimidine ring system. nih.gov The regioselectivity of these reactions is often high, driven by the greater nucleophilicity of the exocyclic primary amino group over the endocyclic nitrogen in the aminopyrazole intermediate. researchgate.net

The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org While this compound cannot directly participate in the Wittig reaction, it can be converted into a suitable intermediate.

A plausible synthetic pathway would involve the hydrolysis of the nitrile group to a carboxylic acid, which can then be reduced to the corresponding primary alcohol. Subsequent oxidation of this alcohol would yield the aldehyde, 2-(2,4-dimethylthiazol-5-yl)acetaldehyde. This aldehyde is an ideal substrate for a Wittig reaction. masterorganicchemistry.com Reaction of this derived aldehyde with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce the corresponding terminal alkene. libretexts.org The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. libretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of products derived from this compound. Key parameters that are typically adjusted include the choice of solvent, temperature, catalyst, and reaction time.

In the multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives from acetonitrile precursors, specific conditions have been found to be effective. nih.gov For example, the formation of a key β-ketoester intermediate is performed at a very low temperature (-78 °C) using n-BuLi in tetrahydrofuran (B95107) (THF) to control reactivity and side reactions. nih.gov Subsequent steps, such as the condensation with hydrazine, are carried out at reflux in ethanol (B145695) to drive the reaction to completion. nih.gov The use of deep eutectic solvents (DES) has also been reported as an environmentally benign medium that can provide high yields and simplify work-up procedures in the synthesis of related pyrazolo[1,5-a]pyrimidines. ias.ac.in

Purification is another critical aspect. Column chromatography is frequently employed to isolate the desired products from reaction mixtures and unreacted starting materials. ias.ac.in Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. ias.ac.in

The following table summarizes optimized conditions from a literature example for a multi-step synthesis starting from an acetonitrile derivative to form a pyrazolo[1,5-a]pyrimidine core. nih.gov

Table 1: Example of Optimized Reaction Conditions

| Step | Reactants | Reagents & Conditions | Yield |

|---|---|---|---|

| 1 | Benzyl alcohol, Ethyl bromoacetate | 60% NaH, Toluene, RT, 5 h | 76% |

| 2 | Product of Step 1, Acetonitrile | 2.5 M n-BuLi, THF, -78 °C, 3 h | 87% (over 2 steps) |

| 3 | Product of Step 2 | Hydrazine monohydrate, EtOH, reflux, 16 h | 87% (over 2 steps) |

| 4 | Product of Step 3, Diethyl malonate | EtONa, reflux, 24 h | 84% |

| 5 | Product of Step 4 | POCl₃, Acetonitrile, 80 °C, 5 h | 38% |

Spectroscopic and Structural Elucidation of 2 2,4 Dimethylthiazol 5 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(2,4-Dimethylthiazol-5-yl)acetonitrile, ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two methyl groups and the methylene (B1212753) group.

The protons of the methyl group at the C2 position of the thiazole (B1198619) ring would likely appear as a singlet in the range of δ 2.6-2.8 ppm.

The methyl group at the C4 position is also expected to be a singlet, resonating slightly downfield, possibly in the δ 2.3-2.5 ppm region.

The methylene protons of the acetonitrile (B52724) moiety (-CH₂CN) would appear as a singlet, anticipated around δ 3.8-4.0 ppm, influenced by the adjacent thiazole ring and the electron-withdrawing nitrile group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are expected.

The carbon of the nitrile group (-C≡N) is typically found in the δ 115-120 ppm range.

The methylene carbon (-CH₂CN) would likely resonate around δ 15-20 ppm.

The carbons of the thiazole ring are expected at approximately δ 165 ppm (C2), δ 150 ppm (C4), and δ 120 ppm (C5).

The two methyl carbons would have characteristic shifts in the aliphatic region, around δ 19-21 ppm for the C2-methyl group and δ 16-18 ppm for the C4-methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C2-CH₃ | 2.6-2.8 (s, 3H) | 19-21 |

| C4-CH₃ | 2.3-2.5 (s, 3H) | 16-18 |

| C5-CH₂ | 3.8-4.0 (s, 2H) | 15-20 |

| C2 | - | ~165 |

| C4 | - | ~150 |

| C5 | - | ~120 |

| CN | - | 115-120 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and thiazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic peak would be from the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The presence of this band is a strong indicator of the acetonitrile functionality.

Other significant absorptions would include:

C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching vibrations from the thiazole ring, expected in the 1600-1450 cm⁻¹ range.

C-N and C-S stretching vibrations associated with the thiazole ring would appear in the fingerprint region (below 1400 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Medium, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C=N (Thiazole) | Stretch | ~1600 | Medium |

| C=C (Thiazole) | Stretch | ~1450 | Medium |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₈N₂S), the calculated exact mass would be a key piece of data for its identification.

The expected monoisotopic mass would be approximately 152.0459 g/mol . HRMS analysis would aim to find a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this calculated value with a high degree of accuracy (typically within a few parts per million).

Fragmentation patterns observed in the mass spectrum would also support the proposed structure. Common fragmentation pathways would likely involve the loss of the acetonitrile group, cleavage of the thiazole ring, or loss of methyl radicals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like acetonitrile or ethanol (B145695) is expected to show absorption bands corresponding to π → π* and n → π* transitions. chemicalbook.com

The conjugated system of the thiazole ring is the primary chromophore. It is expected to exhibit strong absorption bands in the UV region, likely around 230-260 nm, corresponding to π → π* transitions. A weaker absorption band at a longer wavelength, possibly above 300 nm, might be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring. The solvent can influence the position and intensity of these absorption maxima.

Advanced Spectroscopic Techniques for Structural Characterization

For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques would be invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between coupled protons. While this compound has few coupled protons, it could confirm the absence of coupling for the singlet signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl and methylene groups to their respective carbon signals.

X-ray Crystallography (for related thiazole compounds)

In related thiazole derivatives, the five-membered thiazole ring is typically planar. The bond lengths and angles are influenced by the nature and position of the substituents. For instance, in 2-(2,4-dimethyl pyrrolyl) benzothiazole (B30560), the thiazole ring is coplanar with its fused benzene (B151609) ring. carlroth.com It can be anticipated that in this compound, the C-S and C-N bond lengths within the thiazole ring will be consistent with those observed in other thiazole structures. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N or C-H···S hydrogen bonds, which are common in similar heterocyclic compounds. carlroth.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide a basis for analyzing its stability, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-(2,4-Dimethylthiazol-5-yl)acetonitrile, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecule's geometry to its lowest energy state. researchgate.net This process determines the most stable three-dimensional arrangement of its atoms and provides foundational data for further analysis, including bond lengths, bond angles, and dihedral angles. Studies on similar thiazole (B1198619) derivatives have successfully used DFT to correlate theoretical predictions with experimental data, validating the accuracy of this computational approach. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. For this compound, a theoretical study would calculate these energy levels. Based on analyses of similar heterocyclic compounds, it is expected that the presence of the electron-withdrawing nitrile group and the thiazole ring would influence the electronic distribution and the resulting energy gap. nih.gov

Table 1: Predicted Electronic Properties from HOMO-LUMO Analysis

| Parameter | Definition | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and potential for charge transfer within the molecule. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ is chemical potential) | A measure of the electrophilic nature of the molecule. |

This table represents the types of data that would be generated from a HOMO-LUMO analysis. Actual values require specific DFT calculations for the compound.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. innovareacademics.in It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Thiazole-containing compounds are known to interact with a variety of biological targets, including protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.govbwise.krnih.gov Molecular docking studies could be performed to predict the binding affinity and mode of interaction of this compound with various kinase active sites.

The docking process would involve placing the 3D structure of the compound into the binding pocket of a target kinase (e.g., EGFR, PIM1) and calculating a scoring function to estimate the binding energy. innovareacademics.indovepress.com A lower binding energy suggests a more stable interaction. The results would also reveal potential hydrogen bonds and hydrophobic interactions between the compound and the amino acid residues of the kinase, providing a rationale for its potential inhibitory activity.

Table 2: Representative Data from a Hypothetical Molecular Docking Study

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Kinase A (e.g., 1M17) | -7.5 | MET793, LYS745 | Hydrogen Bond |

| LEU718, VAL726 | Hydrophobic | ||

| Kinase B (e.g., 4L23) | -6.8 | ASP933, GLU849 | Hydrogen Bond |

| ILE800, ILE932 | Hydrophobic |

This table is illustrative of the data generated from molecular docking simulations. The specific values and interactions depend on the chosen protein target and the docking software used.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis through molecular docking is a cornerstone of computational drug discovery, offering predictions on the binding affinities and modes of small molecules within the active sites of protein targets. For compounds structurally related to this compound, these studies have been pivotal in identifying potential therapeutic applications.

For instance, molecular docking studies on 5-acetyl-2,4-dimethylthiazole (B181997) , an analog, have shown its potential as an antiproliferative and antibacterial agent. researchgate.net These investigations revealed that 5-acetyl-2,4-dimethylthiazole could effectively bind to the vascular endothelial growth factor receptor-2 (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III), both of which are significant targets in cancer and bacterial pathologies, respectively. researchgate.netscielo.org.mx Similarly, comprehensive docking and molecular dynamics studies on various thiazole Schiff base derivatives have been conducted to understand their binding interactions with receptor sites, further underscoring the therapeutic potential of the thiazole scaffold. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering deep insights into the conformational changes and stability of ligand-protein complexes over time. For thiazole-containing compounds, MD simulations have been instrumental in validating the stability of interactions predicted by molecular docking.

In a study involving substituted phenyl and furan (B31954) ring-containing thiazole Schiff base derivatives, MD simulations were performed on the most promising candidates based on laboratory results. nih.gov The simulations, which tracked parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), confirmed that the derivatives remained stably bound within the receptor's active site throughout the simulation period, with RMSD and RMSF values staying below 2 nm. nih.gov This stability is a strong indicator of a viable ligand-protein interaction. While not specific to this compound, these findings suggest that a thiazole core can serve as a robust anchor for designing stable protein inhibitors.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) Profiles

The preclinical assessment of a drug candidate's ADME/T properties is critical for its development. In silico predictive models offer a rapid and cost-effective means to evaluate these pharmacokinetic and toxicity parameters.

Studies on a range of thiazole derivatives have demonstrated favorable ADME/T profiles. For example, in silico ADME predictions for a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives showed that most compounds had absorption percentages greater than 70%. nih.gov Furthermore, these compounds adhered to both Lipinski's rule of five and Veber's rule, suggesting good oral bioavailability and intestinal absorption. nih.gov

Similarly, in silico ADMET prediction studies for thiazole Schiff base derivatives validated their potential for oral bioavailability. nih.gov These predictive analyses are crucial for filtering and optimizing lead compounds in the early stages of drug discovery. The data from these related compounds suggest that this compound is also likely to possess drug-like pharmacokinetic properties.

Interactive Data Table: In Silico ADME/T Predictions for Thiazole Derivatives

| Compound Class | Predicted Property | Finding | Reference |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Absorption Percentage | Ranged from 61.71% to 86.77%, with most compounds over 70%. | nih.gov |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Lipinski's Rule of 5 | All tested compounds complied. | nih.gov |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Veber's Rule | All tested compounds complied, indicating good bioavailability. | nih.gov |

| Thiazole Schiff base derivatives | Oral Bioavailability | Validated through in silico ADMET prediction studies. | nih.gov |

Biological Activities and Pharmacological Exploration of 2 2,4 Dimethylthiazol 5 Yl Acetonitrile Derivatives

Anticancer Activity

Research into derivatives of 2-(2,4-dimethylthiazol-5-yl)acetonitrile has primarily centered on their potential as anticancer agents. The core thiazole (B1198619) structure serves as a versatile template for chemical modifications aimed at enhancing potency and selectivity against cancer cells. The following sections detail the findings from in vitro studies that have begun to unravel the therapeutic promise of this class of compounds.

A fundamental step in evaluating the anticancer potential of any new chemical entity is to determine its ability to inhibit the proliferation of cancer cells. In vitro cytotoxicity assays are standard methods for this initial screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric technique for this purpose. nih.govresearchgate.net This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. researchgate.net In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, producing a purple formazan (B1609692) salt. nih.gov The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cell-growth-inhibiting effects. scielo.bropenmedicinalchemistryjournal.com

Derivatives incorporating the thiazole-acetonitrile framework have been subjected to such assays across various human cancer cell lines. For instance, studies on structurally related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, which share the core thiazole motif, have demonstrated significant cytotoxic effects. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. These assessments are crucial for identifying lead compounds for further mechanistic studies. nih.govnih.govmdpi.com

Below is a table summarizing the cytotoxic activity of a representative thiazole derivative against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of a Thiazole Derivative

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|---|

| 12u | MV4-11 | Acute Myeloid Leukemia | 50 |

| 12u | MOLM-13 | Acute Myeloid Leukemia | 80 |

| 12u | K562 | Chronic Myeloid Leukemia | 150 |

| 12u | HCT116 | Colon Carcinoma | 250 |

| 12u | A549 | Non-small Cell Lung Cancer | 350 |

Data sourced from studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, which are structurally related to the this compound family.

Beyond simply killing cancer cells, effective anticancer agents often work by triggering specific cellular pathways that control cell death and proliferation. Research on this compound derivatives has focused on elucidating these mechanisms.

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis. nih.gov Many chemotherapeutic agents exert their effects by reactivating this process in cancer cells. mdpi.com The induction of apoptosis by thiazole derivatives has been confirmed using techniques like flow cytometry with Annexin V staining, which identifies cells in the early and late stages of apoptosis. iiarjournals.org

Furthermore, these compounds have been shown to interfere with the cell cycle, the series of events that lead to cell division. Uncontrolled cell cycle progression is a fundamental characteristic of cancer. By causing cell cycle arrest, typically at checkpoints like G1/S or G2/M, these compounds can halt the proliferation of malignant cells. nih.govnih.govnih.gov Flow cytometry analysis of cellular DNA content is a standard method to determine the phase of the cell cycle at which a compound exerts its inhibitory effect. iiarjournals.org For example, studies have shown that certain derivatives can cause an accumulation of cells in the G2/M phase, indicating a disruption of mitotic processes. nih.gov

The regulation of apoptosis is controlled by a balance between pro-apoptotic and anti-apoptotic proteins. The BCL-2 protein family plays a critical role in this process, with anti-apoptotic members like BCL-2 and Myeloid Cell Leukemia 1 (Mcl-1) often being overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govnih.gov

Derivatives of this compound have been found to modulate the expression of these key regulatory proteins. Specifically, certain 4-thiazol-2-anilinopyrimidine derivatives have been shown to reduce the expression levels of the Mcl-1 anti-apoptotic protein. nih.govacs.org The downregulation of Mcl-1 is significant because it is a protein with a rapid turnover that is essential for the survival of many cancer cell types. nih.gov By decreasing Mcl-1 levels, these compounds shift the balance towards cell death, thereby triggering apoptosis in cancer cells. nih.govacs.org This mechanism is particularly relevant as high Mcl-1 levels have been linked to resistance to other anticancer drugs. nih.gov

To develop more effective and less toxic cancer therapies, identifying the specific molecular targets of a drug is paramount. Research has moved towards pinpointing the precise enzymes or proteins with which these thiazole derivatives interact to produce their anticancer effects.

A primary molecular target identified for this class of compounds is the family of Cyclin-Dependent Kinases (CDKs). CDKs are enzymes that are crucial for regulating both cell cycle progression and gene transcription. nih.gov The aberrant activity of CDKs is a common feature in many cancers.

Specifically, a series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.govacs.org CDK9 is the catalytic subunit of the positive transcription elongation factor b (pTEFb), which plays a vital role in regulating the transcription of many genes by phosphorylating RNA polymerase II. nih.gov Many of these genes encode for short-lived survival proteins, including the anti-apoptotic protein Mcl-1. nih.gov

By inhibiting CDK9, these thiazole derivatives block the transcription of key survival genes. This leads to a rapid decrease in the levels of proteins like Mcl-1, which in turn induces apoptosis in cancer cells that are highly dependent on these proteins for their survival. nih.govacs.org The potency of these compounds as CDK9 inhibitors has been quantified through enzymatic assays, revealing IC₅₀ values in the low nanomolar range for the most active derivatives. nih.gov

Table 2: CDK Inhibition Profile of a Representative Thiazole Derivative

| Compound | Target CDK | Kᵢ (nM) | IC₅₀ (nM) |

|---|---|---|---|

| 12u | CDK9/cyclin T1 | 4 | 7 |

| 12u | CDK2/cyclin A | 600 | 600 |

| 12u | CDK1/cyclin B | >1000 | >1000 |

| 12u | CDK4/cyclin D1 | >1000 | >1000 |

| 12u | CDK7/cyclin H | >1000 | >1000 |

Data sourced from studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. nih.gov Kᵢ represents the inhibition constant.

The high selectivity for CDK9 over other CDKs, as shown for compound 12u, is a desirable characteristic, as it may lead to a more targeted therapeutic effect with fewer off-target side effects. nih.gov

Specific Molecular Target Identification and Inhibition

Targeting Tubulin Polymerization or DNA Gyrase

Derivatives of the thiazole scaffold have been identified as potent inhibitors of two critical cellular targets: tubulin polymerization and DNA gyrase, both essential for cell division and survival.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are crucial for mitosis, making them a key target for anticancer drugs. nih.gov A novel small molecule, PTC-028, which is a structural analog of PTC596, has been shown to directly bind tubulin and inhibit its polymerization. nih.gov This action disrupts the integrity of microtubules, leading to cell cycle arrest and apoptosis. nih.govnih.gov Investigations into the effects of PTC-028 on myelodysplastic syndrome (MDS) cells revealed that treatment leads to an increase in the soluble (unpolymerized) fraction of tubulin and a decrease in the polymerized fraction. nih.gov This disruption of microtubule dynamics highlights the potential of such derivatives as effective anti-microtubule agents in cancer therapy. nih.govsigmaaldrich.com

DNA Gyrase Inhibition: DNA gyrase and the related topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, making them validated targets for antibacterial agents. nih.gov Thiazole-containing compounds, particularly benzothiazole (B30560) derivatives, have been developed as potent inhibitors of DNA gyrase. nih.govnih.gov These inhibitors have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. nih.govrsc.org For instance, certain N-phenylpyrrolamide-based inhibitors incorporating a thiazole moiety exhibit low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. rsc.org Similarly, morpholine-based thiazole derivatives have shown promising DNA gyrase inhibitory activity, which is supported by molecular docking studies indicating a binding pattern similar to that of ciprofloxacin (B1669076) at the enzyme's active site. The development of these compounds aims to overcome the growing challenge of antibiotic resistance, particularly against priority pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov

Table 1: DNA Gyrase Inhibitory Activity of Thiazole Derivatives

| Compound Class | Target Enzyme | Target Organism(s) | Potency (IC₅₀/MIC) | Reference |

| N-phenylpyrrolamides | DNA Gyrase, Topoisomerase IV | E. coli, S. aureus (inc. MRSA), E. faecalis, P. aeruginosa, A. baumannii | IC₅₀: 2–20 nM (E. coli Gyrase); MIC: 0.125-32 µg/mL | rsc.org |

| Benzothiazoles | DNA Gyrase, Topoisomerase IV | E. coli, A. baumannii, P. aeruginosa | MIC: ≤ 8 µg/mL (efflux-defective E. coli) | nih.gov |

| Morpholine-based thiazoles | DNA Gyrase | S. aureus, B. subtilis, E. coli, K. pneumoniae | MIC: 12.5 µg/mL |

PPARγ Receptor Activation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear hormone receptor that plays a pivotal role in adipocyte differentiation, glucose homeostasis, and lipid metabolism. nih.govnih.gov It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.govarvojournals.org The activation of PPARγ by ligands modulates the transcription of various genes, leading to improved insulin (B600854) sensitivity. arvojournals.orgmdpi.com

Research has identified various synthetic ligands, including those with a thiazole or thiazolidinedione core, that can activate or modulate PPARγ. nih.govnih.gov For example, the antidiabetic drug rosiglitazone, a thiazolidinedione, is a well-known PPARγ agonist. nih.gov Structural studies have revealed that such agonists bind within a large ligand-binding pocket in the PPARγ ligand-binding domain (LBD), inducing conformational changes that promote the recruitment of transcriptional co-activators. nih.gov

Interestingly, not all ligands act as full agonists. The compound GW0072 was identified as a high-affinity PPARγ ligand that functions as a weak partial agonist. nih.gov X-ray crystallography showed that it occupies the ligand-binding pocket differently from known agonists and does not interact with the activation function 2 (AF2) helix, which is crucial for full agonism. nih.gov This distinct binding mode results in a modified biological activity, where GW0072 acts as a potent antagonist of adipocyte differentiation. nih.gov The identification of such partial agonists and modulators opens avenues for developing novel therapies for metabolic diseases with potentially fewer side effects than full agonists. nih.govmdpi.com

Evaluation in Human Cancer Cell Lines

Derivatives of this compound, particularly those incorporating thiazole and thiazolidinedione rings, have been extensively evaluated for their cytotoxic activity against a wide array of human cancer cell lines.

These compounds have demonstrated significant antiproliferative effects across various cancer types. For instance, certain 5-benzylidene thiazolidine-2,4-dione derivatives have shown potent activity against cell lines such as leukemia (SR), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), CNS cancer (SF-539), melanoma (SK-MEL-2), ovarian cancer (OVCAR-3), renal cancer (RXF 393), and breast cancer (MDA-MB-468), with GI₅₀ values in the low micromolar range. nih.gov

Novel benzimidazole (B57391) derivatives have also been tested, showing significant cytotoxic effects against liver cancer (HepG2), lung cancer (A549), breast cancer (MCF-7), and colon cancer (DLD-1) cell lines. jksus.org One such derivative, se-182, exhibited particularly high cytotoxicity against HepG2 and A549 cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org Furthermore, cell-free supernatants from certain probiotic bacteria containing active metabolites have shown anticancer activity against the colon cancer cell line HT-29. researchgate.net

The mechanism of action for many of these derivatives involves the inhibition of critical cellular processes. Thiazole-based chalcones, for example, have been investigated as potential tubulin polymerization inhibitors and have exhibited broad-spectrum antitumor activity against various cancer cell lines, including Ovar-3 and MDA-MB-468. researchgate.net

Table 2: Cytotoxic Activity of Thiazole and Related Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-diones | MDA-MB-468 (Breast), RXF 393 (Renal), NCI-H522 (Lung) | GI₅₀: 1.11 µM, 1.15 µM, 1.36 µM | nih.gov |

| Benzimidazole derivative (se-182) | HepG2 (Liver), A549 (Lung), DLD-1 (Colon), MCF-7 (Breast) | IC₅₀: 15.58 µM, 15.80 µM, >200 µM, >200 µM | jksus.org |

| Thiazole-based chalcones | Ovar-3 (Ovarian), MDA-MB-468 (Breast) | GI₅₀ range: 1.55 to 2.95 µM | researchgate.net |

| 4-arylchromene derivatives | Various human cancer cell lines | IC₅₀ in low nanomolar range | nih.gov |

Antimicrobial Activity

Antibacterial Efficacy

Thiazole derivatives have emerged as a promising class of antibacterial agents, demonstrating efficacy against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Studies have shown that morpholine-based thiazole derivatives exhibit notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/ml against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The antibacterial effect of many of these compounds is attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase.

Furthermore, research into 2-mercaptobenzothiazole (B37678) derivatives has revealed synergistic effects when combined with conventional antibiotics like Linezolid and Vancomycin, particularly against methicillin-resistant S. aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). uniba.it This suggests a role for these compounds as adjuvants to enhance the efficacy of existing antibiotic therapies. uniba.it The antibacterial spectrum of various heterocyclic compounds also includes activity against Salmonella typhi. nih.gov

Table 3: Antibacterial Efficacy of Thiazole Derivatives and Related Compounds

| Compound/Extract | Bacterial Strain(s) | Efficacy (MIC / Zone of Inhibition) | Reference |

| Morpholine-based thiazoles | S. aureus, B. subtilis, E. coli | MIC: 12.5 µg/mL | |

| N-phenylpyrrolamide inhibitors | S. aureus (MRSA), E. faecalis | MIC: 0.125-0.25 µg/mL | rsc.org |

| Snail slime (Aqueous extract) | S. aureus, S. typhi, B. subtilis, E. coli | Zone of Inhibition: 11.33-27.33 mm | nih.gov |

| Neem (Ethanolic extract) | E. coli, S. aureus | Zone of Inhibition: 16-19 mm | ijcmas.com |

Antifungal Efficacy

The global rise in fungal infections, coupled with increasing drug resistance, has spurred the search for novel antifungal agents. Derivatives containing the thiazole nucleus are among the heterocyclic compounds being actively investigated for this purpose.

Research has demonstrated that these compounds possess activity against several clinically important Candida species, which are responsible for a majority of human fungal infections. acgpubs.org The five most common species causing infections are Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis, and Candida krusei. acgpubs.org

Hydrazine-based compounds, for example, have shown fungicidal activity against C. albicans, including drug-resistant clinical isolates. mdpi.com These compounds were also found to inhibit biofilm formation, a key virulence factor that contributes to persistent infections. mdpi.com Similarly, extensive surveillance studies have evaluated the susceptibility of various Candida species to different classes of antifungal drugs, providing a baseline for the development of new agents. nih.gov Hybrid molecules, such as those combining a triazole and a benzothiazole moiety, have exhibited potent antifungal activity, with a reported MIC value of 0.39 μg/mL against C. albicans for one such compound. The structure-activity relationship studies indicate that the presence and position of certain substituents on the aromatic rings can significantly influence the antifungal potency. acgpubs.org

Table 4: Antifungal Activity Against Candida Species

| Compound Class | Candida Species | Potency (MIC) | Reference |

| Benzothiazolyl-triazole hybrid | C. albicans | 0.39 μg/mL | |

| 1,2,4-Triazole-thiazolidin-4-ones | C. albicans | 200 μg/mL | |

| Phenyl-substituted heterocycles | C. albicans (clinical isolate) | 0.015 mg/mL | acgpubs.org |

| Hydrazine-based compounds | C. albicans (drug-resistant) | Effective reduction in viability | mdpi.com |

Enzyme Inhibitory Activity (General)

Beyond their specific targeting of DNA gyrase and tubulin, this compound derivatives have demonstrated inhibitory activity against a variety of other enzymes implicated in different pathologies.

For instance, certain benzothiazole derivatives have been investigated for their potential to treat Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some of these compounds displayed inhibitory potency against AChE comparable to the standard drug donepezil, with IC₅₀ values in the nanomolar range. nih.gov

In another therapeutic area, thiazolidinone derivatives have been synthesized and evaluated as inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov One derivative, in particular, showed excellent inhibitory activity with an IC₅₀ value of 3.17 µM, significantly more potent than the standard inhibitor kojic acid. nih.gov Kinetic studies revealed a non-competitive mode of inhibition. nih.gov Furthermore, some natural compound extracts containing thiazole-related structures have shown inhibitory effects on enzymes like elastase and collagenase, suggesting potential applications in cosmetics and dermatology. researchgate.net This broad enzyme inhibitory profile underscores the versatility of the thiazole scaffold in designing targeted therapeutic agents.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy in the management of Alzheimer's disease. nih.gov Research has shown that various derivatives incorporating thiazole and other heterocyclic structures exhibit potential as AChE inhibitors.

A study on 5-nitrothiophene-thiazole derivatives revealed their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). At a concentration of 80 µg/mL, these compounds demonstrated inhibition percentages ranging from 33.66% to 47.96% against AChE. cumhuriyet.edu.tr

In a different investigation, new phthalimide-based analogs were synthesized and evaluated for their anti-AChE activity. While these compounds showed lower potency compared to the reference drug, donepezil, one derivative featuring a 4-Fluorophenyl moiety was identified as the most potent in its series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov This suggests that the phthalimide (B116566) structure could be a promising starting point for developing new AChE inhibitors. nih.gov Further research into 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which are also phthalimide-based, identified a compound with an ortho-chlorine moiety as a significant inhibitor, with an IC50 value of 0.91 ± 0.045 μM. nih.gov This highlights the influence of substituent groups on the phenyl ring on inhibitory activity. nih.gov

Additionally, newly synthesized thiadiazole-benzodioxole derivatives have been explored for their AChE inhibitory potential. One such compound demonstrated an IC50 value of 0.114±0.005 µM against AChE, indicating a high level of inhibition. dntb.gov.ua

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Derivatives

| Compound Class | Specific Derivative Example | Inhibition Metric (IC50 or % Inhibition) | Reference |

| Phthalimide-based analogs | Compound with 4-Fluorophenyl moiety | 16.42 ± 1.07 µM | nih.gov |

| Phthalimide-based analogs | Compound with ortho-chlorine moiety | 0.91 ± 0.045 μM | nih.gov |

| 5-Nitrothiophene-thiazole derivatives | Not specified | 33.66–47.96 % inhibition at 80 µg/mL | cumhuriyet.edu.tr |

| Thiadiazole-benzodioxole derivatives | Compound 4a | 0.114±0.005 µM | dntb.gov.ua |

Other Noted Biological Activities

Beyond their effects on cholinesterase, derivatives of this compound and related thiazole structures have been investigated for a range of other biological activities.

Antioxidants are crucial for mitigating the cellular damage caused by oxidative stress. Several studies have highlighted the antioxidant potential of thiazole derivatives. In one study, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide were synthesized and their antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. pensoft.net

Another investigation into (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives found that all synthesized compounds showed antioxidant capabilities, with IC50 values in the range of 0.13 to 8.43 µmol/ml. nih.gov Similarly, a compound identified as 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO), extracted from a marine Streptomyces species, demonstrated significant DPPH radical scavenging activity (44.13% at 5 μg/ml) and total antioxidant activity (50.10% at 5 μg/ml). nih.gov

Furthermore, a water-soluble vitamin E derivative, 2-(alpha-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol (TMG), proved to be an effective inhibitor of lipid peroxidation induced by both water-soluble and lipid-soluble radical generators. nih.gov The antioxidant effects of compounds from the Gentiana genus, which include complex heterocyclic structures, are attributed to their ability to scavenge free radicals and modulate inflammatory pathways. frontiersin.org

Neuroprotective agents are sought after for their potential to prevent or slow the progression of neurodegenerative diseases. Research has indicated that derivatives containing the thiazole moiety may offer such protection. For instance, Asiaticoside, a complex natural compound, has been shown to protect cultured cortical neurons from glutamate-induced excitotoxicity. Its neuroprotective effects are thought to be mediated through the inhibition of calcium influx and the restoration of apoptotic-related proteins. researchgate.net

In a mouse model of Alzheimer's disease induced by amyloid-β (Aβ), N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) demonstrated a neuroprotective role. nih.gov Treatment with NMP was found to decrease the expression of beta-secretase 1 (BACE-1) and Aβ, as well as reduce neuroinflammation. nih.gov Another study on the psychoactive compound Biatractylolide (BD) showed that it improved the viability of SH-SY5Y and PC12 cells exposed to Aβ₂₅₋₃₅. mdpi.com BD also significantly inhibited the production of reactive oxygen species (ROS) in these cells, suggesting an antioxidant-mediated neuroprotective mechanism. mdpi.com

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds. A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against the Tobacco Mosaic Virus (TMV) in vivo. nih.gov Notably, one compound in this series exhibited a better curative effect against TMV than the commercial product Ningnanmycin, with an EC50 value of 246.48 µg/mL. nih.gov

In the context of human viruses, a study repositioning FDA-approved drugs found that certain anti-inflammatory and anti-microbial drugs possess in vitro activity against SARS-CoV-2. nih.gov For example, Niclosamide showed a 70% inhibitory effect on virus replication, while Nitazoxanide also demonstrated inhibitory effects at multiple stages of the viral life cycle. nih.gov Furthermore, research into 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs has identified them as a new class of antiviral agents against flaviviruses like Zika and Dengue. mdpi.com

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds a key area of research. Derivatives of 5-methylthiazole (B1295346) have been shown to possess anti-inflammatory properties. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory activity, with some compounds showing better activity than the reference drug indomethacin. mdpi.com These compounds were found to be selective inhibitors of cyclooxygenase-1 (COX-1). mdpi.com

A systematic review of thiazolidine (B150603) derivatives highlighted their anti-inflammatory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. nih.gov Another study on (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives reported that one compound, Z13, exhibited potent anti-inflammatory activity with an IC50 value of 0.03 µmol/ml, which was more potent than the standard drug ibuprofen. nih.gov Compounds from the Gentiana genus have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways like NF-κB. frontiersin.org

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound Class | Specific Derivative Example | Key Finding | Reference |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Compound 13 | 57.8% ± 1.3% inhibition of edema | mdpi.com |

| (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole | Compound Z13 | IC50 value of 0.03 µmol/ml | nih.gov |

| Thiazolidinediones | Not specified | Positive activity against NO production | nih.gov |

Research into the antihypertensive effects of thieno[2,3-d]pyrimidine-2,4-diones has shown promising results. nih.gov A series of these compounds with (phenylpiperazinyl)alkyl substitution at the N-3 position were synthesized and evaluated in spontaneously hypertensive rats. nih.gov Three specific compounds containing a [(2-methoxyphenyl)piperazinyl]ethyl moiety were identified as potent oral antihypertensive agents. nih.gov These compounds were found to act as potent alpha 1-antagonists. nih.gov While the search results did not yield specific information on the antiallergic potential of this compound derivatives, the anti-inflammatory properties of related thiazole compounds suggest a potential area for future investigation, as inflammation is a key component of allergic reactions. frontiersin.org

Structure Activity Relationship Sar Analysis of 2 2,4 Dimethylthiazol 5 Yl Acetonitrile and Its Analogues

Impact of Substitution Patterns on the Thiazole (B1198619) Ring

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net The 2,4-dimethyl substitution pattern of the core molecule provides a specific electronic and steric environment that influences its interactions with biological targets.

Research on various thiazole-based compounds has demonstrated that modifying the substituents at the C2, C4, and C5 positions can significantly alter potency and selectivity. For instance, in a series of 2,4-disubstituted thiazole derivatives, the introduction of electron-withdrawing groups (like -NO2) or electron-donating groups (like -OCH3) on a phenyl ring attached to the thiazole moiety was found to be beneficial for antimicrobial activity. nih.gov Specifically, electron-donating groups such as a methyl group at the C2, C4, or C5 positions can increase the molecule's basicity and nucleophilicity. researchgate.net

In one study on 4-phenylthiazole (B157171) analogues, exploring different groups at the para position of the phenyl ring was a key part of the SAR investigation. nih.gov Similarly, for other quinazoline (B50416) derivatives featuring a thiazole component, the introduction of electron-donating groups at specific positions on an associated ring system increased the compounds' activity. mdpi.com These findings highlight that even minor changes to the substitution pattern on and around the thiazole ring can lead to significant variations in biological effect, a principle that guides the modification of analogues of 2-(2,4-dimethylthiazol-5-yl)acetonitrile.

Table 1: Impact of Thiazole Ring Substitution on Biological Activity

| Parent Scaffold | Substituent Modification | Observed Impact on Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazoles | Addition of -NO2 or -OCH3 groups to an attached phenyl ring | Beneficial for antimicrobial activity | nih.gov |

| Thiazole Ring | Addition of methyl groups at C2, C4, or C5 | Increases basicity and nucleophilicity | researchgate.net |

| 4-phenylthiazoles | Variation of groups at the para-position of the phenyl ring | Affects dual inhibition of sEH/FAAH enzymes | nih.gov |

Role of the Acetonitrile (B52724) Moiety in Biological Interactions

The acetonitrile moiety (-CH2CN) is not merely a linker but an active participant in the biological profile of this compound and its analogues. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, properties that allow it to engage in specific interactions with biological macromolecules like enzymes and receptors.

SAR studies have revealed that the presence of a cyano group can be crucial for activity. For example, research on other heterocyclic compounds has shown that cyano substitutions can significantly enhance anticancer activity. researchgate.net The nitrile's ability to form hydrogen bonds or dipole-dipole interactions can anchor the molecule within a binding site, leading to increased affinity and potency. While direct studies on the acetonitrile group of this specific compound are limited, the functional importance of nitrile groups in pharmacologically active molecules is well-established. Its replacement or modification is a key strategy in lead optimization.

Influence of Derived Functional Groups on Potency and Selectivity

The acetonitrile group of this compound is a versatile chemical handle that can be transformed into a variety of other functional groups, such as amides, carboxylic acids, or tetrazoles. This chemical versatility allows for the systematic exploration of the SAR to enhance potency and selectivity.

Table 2: Effect of Derived Functional Groups on Biological Activity

| Original Moiety | Derived Functional Group | Resulting Compound Class | Impact on Activity | Reference |

|---|---|---|---|---|

| Acetonitrile | Acetamide (B32628) | N-(thiazol-2-yl)-acetamides | Conferred cytotoxic activity against cancer cells | globalresearchonline.net |

| Chalcone | Coumarin (B35378) Moiety | Thiazole-coumarin hybrids | Enhanced antiproliferative and antibacterial potency | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby saving time and resources in the drug discovery process. nih.gov These models are built according to established guidelines to ensure they are robust and predictive. nih.gov

For thiazole derivatives and other heterocyclic systems, QSAR studies have been successfully employed. researchgate.netmdpi.com These models typically use a set of "descriptors" that quantify various aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. mdpi.com For instance, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogues used molecular descriptors to build regression models that could predict antimalarial activity. mdpi.com The resulting models can highlight which structural features are most important for activity.

A typical QSAR model is expressed as an equation, such as the one developed for a series of antimalarial compounds: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2. mdpi.com

In this equation, pIC₅₀ represents the biological activity, and the other terms are calculated molecular descriptors. Such models, once validated, can be used to screen virtual libraries of compounds derived from the this compound scaffold to prioritize the synthesis of the most promising candidates.

Chemometric Analysis of Structural and Activity Data

Chemometrics applies statistical and mathematical methods to chemical data. QSAR itself is a primary application of chemometrics in drug discovery. researchgate.net This analysis involves using techniques like multiple linear regression (MLR) and machine learning algorithms (e.g., k-nearest neighbors, support vector machines, and random forest) to build predictive models. mdpi.com

In the development of QSAR models for biologically active compounds, chemometric analysis is essential for selecting the most relevant molecular descriptors and validating the model's predictive power. mdpi.commdpi.com For example, a study might start with hundreds of calculated descriptors for a series of thiazole analogues. mdpi.com Statistical methods are then used to identify the small subset of descriptors that best correlates with the observed biological activity.

The process often involves splitting the data into a "training set" to build the model and a "test set" to evaluate its performance on new data. nih.govnih.gov Statistical parameters such as the coefficient of determination (R²), mean squared error (MSE), and mean absolute error (MAE) are calculated to assess the model's quality and robustness. mdpi.com This rigorous statistical analysis ensures that the relationships identified between structure and activity are not due to chance and that the model has genuine predictive capability for designing novel analogues of this compound.

Advanced Applications and Future Research Directions

Development as Precursors for Novel Drug Candidates

The 2-(2,4-dimethylthiazol-5-yl)acetonitrile scaffold is a cornerstone in the creation of new therapeutic agents. The thiazole (B1198619) ring is a recurring motif in many biologically active compounds, including some naturally occurring substances like vitamin B1 (thiamine). researchgate.net Its derivatives have been extensively investigated for a range of pharmacological activities.

A significant area of research is the development of kinase inhibitors . Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Thiazole-containing compounds have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases, which are key targets in cancer therapy. nih.gov For instance, derivatives of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B, leading to cytotoxic effects in cancer cell lines. nih.gov Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies have been conducted on (benzothiazole-2-yl)acetonitrile derivatives as inhibitors of c-Jun N-terminal kinase-3 (JNK3), indicating that these compounds can bind to the ATP pocket of the kinase. nih.gov The development of novel anilinoquinazoline (B1252766) derivatives incorporating a thiazole moiety has also led to the discovery of multi-tyrosine kinase inhibitors with antiproliferative and antiangiogenic properties. nih.gov

The versatility of the thiazole scaffold extends to the development of antimicrobial and antiviral agents . nih.govnih.gov Thiazole-thiazolidinedione hybrids have been synthesized and shown to exhibit promising activity against various bacterial and fungal strains. nih.gov In the realm of antiviral research, while specific derivatives of this compound are not explicitly mentioned, the broader class of thiazole derivatives is being explored. nih.govmdpi.com For example, some thiazole derivatives have been investigated for their potential against viruses like SARS-CoV-2. nih.gov

The following table summarizes some of the drug candidates derived from thiazole-based precursors:

| Drug Candidate Class | Therapeutic Target | Potential Application |

| Kinase Inhibitors | Aurora Kinases, CDKs, JNK3, Tyrosine Kinases | Cancer Therapy ed.ac.uknih.govnih.govnih.gov |

| Antimicrobial Agents | Bacterial and Fungal Strains | Infectious Diseases nih.gov |

| Antiviral Agents | Various Viruses | Viral Infections nih.govmdpi.comnih.gov |

Exploration in Material Science for New Materials

While direct applications of this compound in material science are not extensively documented, the broader class of heterocyclic compounds, including thiazoles, has been utilized in the creation of new materials. mdpi.com These compounds can be incorporated into polymers and other materials to impart specific properties. For instance, heterocyclic compounds are used in the manufacturing of paints and some polymers. researchgate.net The synthesis of polymers from monomeric methacrylic acid has been a subject of study, indicating a potential avenue for the inclusion of functionalized heterocyclic compounds. mdpi.com The development of fluorescent dendrimers has also utilized benzothiazole-2-yl-acetonitrile derivatives, showcasing the potential for thiazole compounds in advanced materials. researchgate.net

Future research could explore the polymerization of vinyl-substituted derivatives of this compound or its incorporation into polymer backbones to create materials with novel electronic, optical, or thermal properties.

Integration in High-Throughput Screening Libraries

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. umb.edu.pl Chemical libraries used in HTS are often built around "privileged scaffolds" – molecular frameworks that are known to bind to multiple biological targets. The 1,3-thiazole core is considered one such scaffold due to its presence in numerous pharmacologically active compounds.